molecular formula C18H19N3 B11416201 N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11416201
M. Wt: 277.4 g/mol
InChI Key: GXXUAPLHZHTOPH-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can be achieved through a multi-step process:

  • Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For example, heating o-phenylenediamine with formic acid can yield benzimidazole.

  • Alkylation with 2-Methylbenzyl Group: : The benzimidazole core can be alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Introduction of Prop-2-en-1-yl Group: : The final step involves the introduction of the prop-2-en-1-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with allyl bromide in the presence of a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency, yield, and safety. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the benzimidazole core or the prop-2-en-1-yl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Reduced benzimidazole derivatives or saturated hydrocarbons.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential development of new therapeutic agents based on its structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, including DNA, proteins, and enzymes, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzyl)-1H-benzimidazol-2-amine: Lacks the prop-2-en-1-yl group.

    1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: Lacks the 2-methylbenzyl group.

    N-(2-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: Substitutes the 2-methyl group with a 2-chloro group.

Uniqueness

  • The combination of the 2-methylbenzyl and prop-2-en-1-yl groups in N-(2-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine provides a unique structural framework that may result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C18H19N3/c1-3-12-21-17-11-7-6-10-16(17)20-18(21)19-13-15-9-5-4-8-14(15)2/h3-11H,1,12-13H2,2H3,(H,19,20)

InChI Key

GXXUAPLHZHTOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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